Bis(2-(benzo[d]thiazol-2-yl)ethyl)sulfane
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Overview
Description
Bis(2-(benzo[d]thiazol-2-yl)ethyl)sulfane is a chemical compound known for its unique structure and properties. It consists of two benzo[d]thiazol-2-yl groups connected by an ethyl sulfane linkage. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-(benzo[d]thiazol-2-yl)ethyl)sulfane typically involves the reaction of 2-mercaptobenzothiazole with ethylene dibromide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the ethyl sulfane linkage . The reaction conditions usually involve heating the mixture to a temperature of around 60°C to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reactants are typically added to a reaction vessel equipped with a stirrer and a heating mantle. The reaction is monitored using techniques such as gas chromatography to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Bis(2-(benzo[d]thiazol-2-yl)ethyl)sulfane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzo[d]thiazol-2-yl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted benzo[d]thiazol-2-yl derivatives.
Scientific Research Applications
Bis(2-(benzo[d]thiazol-2-yl)ethyl)sulfane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of antitumor and cytotoxic agents.
Industry: Utilized as a vulcanization accelerator in the rubber industry
Mechanism of Action
The mechanism of action of Bis(2-(benzo[d]thiazol-2-yl)ethyl)sulfane involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, leading to the inhibition of microbial growth or the induction of cytotoxic effects in cancer cells. The compound’s thiazole ring is crucial for its activity, as it can undergo electrophilic and nucleophilic substitutions, which are essential for its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Bis(2-benzothiazolyl)disulfide
- 2,2’-Dithiobis(benzothiazole)
- 2-(1,3-Benzothiazol-2-yldisulfanyl)-1,3-benzothiazole
Uniqueness
Bis(2-(benzo[d]thiazol-2-yl)ethyl)sulfane is unique due to its ethyl sulfane linkage, which imparts distinct chemical and biological properties compared to other similar compounds. This linkage allows for different reactivity and interaction with molecular targets, making it a valuable compound in various applications .
Properties
IUPAC Name |
2-[2-[2-(1,3-benzothiazol-2-yl)ethylsulfanyl]ethyl]-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2S3/c1-3-7-15-13(5-1)19-17(22-15)9-11-21-12-10-18-20-14-6-2-4-8-16(14)23-18/h1-8H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYMAMNLHGCMEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CCSCCC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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